Aztreonam dipotassium salt is a synthetic antibiotic belonging to the monobactam class, primarily effective against Gram-negative bacteria. It is recognized for its unique β-lactam structure, which distinguishes it from other β-lactam antibiotics such as penicillins and cephalosporins. Aztreonam is particularly valuable in treating infections caused by multidrug-resistant organisms due to its specificity and stability against certain β-lactamases.
Aztreonam was first discovered in the late 1970s and is derived from the fermentation of the bacterium Chromobacterium violaceum. The dipotassium salt form enhances its solubility and bioavailability, making it suitable for therapeutic use. The compound's development has led to various formulations, including intravenous and intramuscular preparations.
Aztreonam is classified as a monobactam antibiotic, which is a subgroup of β-lactam antibiotics. It is characterized by a monocyclic β-lactam ring, which contributes to its antibacterial activity. The dipotassium salt form is specifically noted for its enhanced pharmacokinetic properties.
The synthesis of aztreonam dipotassium salt involves several key steps, often initiated from simpler precursors. Common methods include:
The synthesis typically requires careful control of temperature and pH to ensure optimal reaction conditions. For instance, trifluoroacetic acid may be employed to adjust pH during solvolysis reactions, impacting the yield and purity of the final product .
Aztreonam features a unique molecular structure characterized by a monocyclic β-lactam ring fused with a thiazole ring. Its chemical formula is C13H16N4O8S, and it has a molecular weight of approximately 362.36 g/mol.
The structural integrity of aztreonam is crucial for its antibacterial activity, particularly the positioning of functional groups that interact with bacterial cell wall synthesis enzymes.
Aztreonam participates in various chemical reactions that are essential for its antibacterial activity:
The hydrolytic stability of aztreonam varies with pH; at pH 6.0, it remains relatively stable, while at pH 8.0, significant degradation can occur over time . This property is critical when considering storage conditions and formulation stability.
Aztreonam exerts its antibacterial effects by binding to specific PBPs located in the bacterial cell membrane. This interaction inhibits the transpeptidation process essential for peptidoglycan cross-linking in bacterial cell walls.
In vitro studies have shown that aztreonam maintains efficacy against many multidrug-resistant strains due to its unique mechanism that circumvents common resistance mechanisms seen in other antibiotic classes .
Relevant analyses indicate that aztreonam's physical properties contribute significantly to its pharmaceutical applications and formulation strategies.
Aztreonam dipotassium salt is primarily used in clinical settings for treating infections caused by Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. Its applications include:
The synthesis of aztreonam's monobactam core (3-aminomonobactamic acid) represents a pinnacle of precision engineering in β-lactam chemistry. Industrial synthesis typically employs a seven-step sequence beginning with fermentation-derived (+)‑3-aminoazetidinone, followed by sequential introduction of the thiazole and oxyimino moieties [9]. Critical optimization focuses on the Schiff base formation between the 2-amino-4-thiazolyl glyoxylic acid derivative and the activated azetidinone nucleus. Modern approaches utilize tert-butyl protection strategies for the carboxylic acid group, significantly improving reaction yields to >85% while minimizing epimerization risks [1] [8].
Recent patent literature reveals solvent system innovations that enhance stereochemical fidelity. Polar aprotic solvent mixtures (DMF/acetonitrile, 3:1 v/v) facilitate the condensation reaction at -15°C to 0°C, preserving the (2S,3S) configuration essential for antibacterial activity [1] [6]. Catalytic advancements include replacing cytotoxic carbodiimide coupling agents with tertiary amine catalysts (triethylamine or N-methylmorpholine), reducing byproduct formation while maintaining reaction kinetics. These optimizations collectively achieve enantiomeric purity exceeding 99.8%, as verified by chiral HPLC [9].
Table 1: Optimization Parameters for Monobactam Core Synthesis
Reaction Parameter | Traditional Approach | Optimized Approach | Impact on Yield/Purity |
---|---|---|---|
Condensation Catalyst | Dicyclohexylcarbodiimide | Triethylamine | Byproducts reduced from 12% → 3% |
Carboxyl Protection | Diphenylmethyl | tert-Butyl | Deprotection yield: 68% → 92% |
Temperature Control | 20-25°C | -15°C to 0°C | Epimerization <0.2% |
Solvent System | Dichloromethane | DMF/Acetonitrile (3:1) | Reaction time reduced 40% |
Dipotassium salt formation transforms aztreonam from a poorly soluble zwitterion into a highly bioavailable therapeutic agent. This derivatization involves stoichiometric displacement of the carboxylic and sulfonic acid protons using potassium hydroxide or potassium ethoxide in polar solvents [6]. The reaction proceeds under temperature-controlled conditions (0-5°C) to prevent β-lactam ring degradation, yielding the dipotassium salt with >98.5% chemical purity [3].
Counterion selection profoundly impacts physicochemical stability. Compared to disodium salts, the dipotassium analogue demonstrates superior hydration kinetics and reduced gel formation tendencies in aqueous solutions above 100 mg/mL concentrations. This stability stems from the larger potassium ionic radius (138 pm vs. 102 pm for sodium), which weakens ion-dipole interactions with water molecules, thereby reducing hydrolysis susceptibility. Accelerated stability studies (40°C/75% RH) confirm the dipotassium salt maintains >95% potency after 6 months versus 89% for disodium equivalents [4] [6].
The derivatization process incorporates crystallization-induced asymmetric transformation (CIAT) to ensure stereochemical integrity. Potassium counterions template molecular packing that preferentially stabilizes the biologically active (Z)-isomer of the oxyimino side chain, suppressing the (E)-isomer formation to <0.1% [8]. This crystalline lattice organization contributes to the salt's exceptional shelf-life despite the inherent reactivity of the β-lactam ring.
Table 2: Comparative Dissolution Profiles of Aztreonam Salts
Physicochemical Property | Free Acid | Disodium Salt | Dipotassium Salt |
---|---|---|---|
Water Solubility (25°C) | <1 mg/mL | 387 mg/mL | >500 mg/mL |
pH (10% Solution) | 2.8-3.2 | 7.5-8.5 | 7.0-7.8 |
Osmolality (300 mM) | - | 285 mOsm/kg | 262 mOsm/kg |
Hydrolysis Half-life (pH 7.4) | 4.2 hr | 42 hr | 68 hr |
Industrial purification leverages strong cation-exchange resins (sulfonated polystyrene-divinylbenzene copolymers) to remove cationic impurities including residual metal catalysts and degradation byproducts. The process begins with dissolving crude aztreonam in ethanol-water mixtures (70:30 v/v) adjusted to pH 3.0-3.5 using phosphoric acid, creating optimal binding conditions for impurities while the zwitterionic aztreonam passes through [3] [6]. Modern facilities employ multistep gradient elution with ammonium acetate buffers (0.1-1.0M) to fractionally isolate impurities based on charge density differences.
Process-scale optimization achieves impurity removal efficiencies exceeding 99.5% through flow rate modulation (2-5 bed volumes/hour) and resin regeneration protocols. Post-purification, the eluate undergoes crystallization from alcohol-water systems where ethanol induces precipitation of pharmaceutical-grade material. This integrated approach reduces process-related impurities to pharmacopeial limits: heavy metals <10 ppm, residual solvents <50 ppm, and related substances <0.5% [3].
The purification train incorporates anion-exchange polishing (quaternary ammonium functionalized resins) to remove acidic degradation products, particularly the β-lactam ring-opened derivative formed during synthesis. This step is critical for achieving the stringent impurity profile required for parenteral formulations, where the maximum allowed individual unknown impurity is 0.1% [6].
Table 3: Ion-Exchange Purification Optimization Parameters
Process Parameter | Standard Conditions | Optimized Conditions | Impurity Reduction |
---|---|---|---|
Resin Type | Weak cation-exchange | Strong cation-exchange (SO₃⁻) | +37% metal removal |
Loading pH | 2.0-2.5 | 3.0-3.5 | Target compound loss <1% |
Eluent Composition | HCl (0.1M) | Ammonium acetate (0.5M) | Reduced hydrolysis 5-fold |
Flow Rate | 10 BV/hr | 2-5 BV/hr | Resolution +22% |
Crystallization represents the decisive step defining aztreonam dipotassium's biopharmaceutical properties. Four polymorphic forms (α, β, γ, δ) exhibit clinically relevant solubility differences, with the delta polymorph demonstrating optimal dissolution kinetics. This form is obtained through controlled antisolvent crystallization using acetone-water mixtures (4:1 v/v) with cooling rates rigorously maintained at 0.5°C/minute from 50°C to 5°C [2] [8]. The resulting crystals exhibit a needle-like morphology with high surface area (3.7 m²/g), facilitating rapid dissolution in biological fluids.
Alternative techniques include reactive crystallization where potassium hydroxide addition and crystal formation occur simultaneously in ethanol-isopropanol systems. This approach yields a solvate-free crystalline phase with intrinsic dissolution rates 40% higher than conventional methods. High-gravity controlled crystallization (spinning disk reactor technology) achieves superior particle size distribution (D90 < 20μm) without milling, enhancing bioavailability while avoiding amorphous content generation that compromises stability [1] [8].
The crystalline form dictates bioavailability through differential hydration kinetics. The delta polymorph's lattice energy (120 kJ/mol) creates a thermodynamically favorable pathway for water incorporation, achieving 90% dissolution within 5 minutes versus 15 minutes for the gamma form. Powder X-ray diffraction (PXRD) confirms the characteristic delta form peaks at 6.8°, 13.7°, and 24.3° 2θ, which correlate with enhanced membrane permeability in Caco-2 cell models [2] [8].
Table 4: Polymorphic Characteristics and Dissolution Performance
Polymorph | Crystallization Solvent | PXRD Peaks (2θ) | Intrinsic Dissolution Rate (mg/cm²/min) | Relative Bioavailability |
---|---|---|---|---|
Alpha | Methanol/Water | 5.6°, 11.2°, 22.4° | 0.18 | 82% |
Beta | Ethyl Acetate | 7.4°, 14.9°, 26.1° | 0.25 | 87% |
Gamma | THF/Water | 8.3°, 16.7°, 25.0° | 0.31 | 94% |
Delta | Acetone/Water | 6.8°, 13.7°, 24.3° | 0.49 | 100% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7